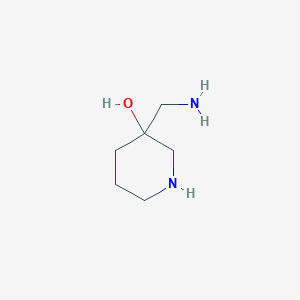

3-Aminomethyl-3-hydroxypiperidine

Description

3-Aminomethyl-3-hydroxypiperidine is a piperidine derivative featuring both aminomethyl (–CH2NH2) and hydroxyl (–OH) groups at the 3-position of the six-membered saturated ring. This dual functionalization confers unique physicochemical properties, making it a candidate for pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-(aminomethyl)piperidin-3-ol |

InChI |

InChI=1S/C6H14N2O/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-5,7H2 |

InChI Key |

PEGYOPOXCNMJFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among 3-aminomethyl-3-hydroxypiperidine and related compounds:

| Compound | CAS No. | Molecular Formula | Functional Groups | Ring Type |

|---|---|---|---|---|

| This compound | N/A | C6H14N2O | Aminomethyl, hydroxyl | Piperidine |

| 3-Aminopiperidine | 54012-73-6 | C5H12N2 | Amino | Piperidine |

| 3-(Aminomethyl)-1-Methylpiperidine | 14613-37-7 | C7H16N2 | Aminomethyl, methyl | Piperidine |

| 2-Amino-3-hydroxypyridine | 16867-03-1 | C5H6N2O | Amino, hydroxyl | Pyridine |

| 3-Aminopyridine | 462-08-8 | C5H6N2 | Amino | Pyridine |

| 3-(Aminomethyl)pyridine | 3731-52-0 | C6H8N2 | Aminomethyl | Pyridine |

Key Observations :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | 130.19* | Not reported | Not reported | Likely water-soluble |

| 3-Aminopiperidine | 100.16 | Not reported | Not reported | Soluble in polar solvents |

| 3-(Aminomethyl)-1-Methylpiperidine | 128.22 | Not reported | Not reported | Moderate solubility |

| 2-Amino-3-hydroxypyridine | 126.12 | Not reported | 226 | Soluble in water |

| 3-Aminopyridine | 94.12 | 64–66 | 226 | Water-soluble |

| 3-(Aminomethyl)pyridine | 108.14 | Not reported | 226 | Amine-like solubility |

*Calculated from molecular formula C6H14N2O.

Key Observations :

- Boiling Points: Pyridine derivatives (e.g., 3-aminopyridine, 3-(aminomethyl)pyridine) share similar boiling points (~226°C) due to aromatic stability .

- Solubility: Hydroxyl and amino groups enhance water solubility, as seen in 2-amino-3-hydroxypyridine and this compound .

Key Observations :

- Pharmaceutical Relevance: Piperidine derivatives are critical in drug development. For example, 3-aminopiperidine is a linagliptin-related impurity, underscoring its role in quality control .

- Market Presence: 3-(Aminomethyl)-1-Methylpiperidine has established manufacturing and distribution networks globally .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Aminomethyl-3-hydroxypiperidine, and what are their critical optimization parameters?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-hydroxypiperidine derivatives or through selective functionalization of piperidine scaffolds. Key optimization parameters include:

- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps to minimize byproducts.

- Temperature control : Maintaining reactions at 50–80°C to balance reaction rate and decomposition risks.

- Protecting groups : Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl ether) to prevent unwanted side reactions during amination .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (acute toxicity: Oral LD ~300 mg/kg in rodents) .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation and hygroscopic degradation .

- Ventilation : Use fume hoods for handling powdered forms due to inhalation hazards (GHS H332) .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Recommended Methods :

- HPLC : Reversed-phase C18 column with UV detection at 210 nm; retention time ~8.2 min under isocratic conditions (70:30 acetonitrile:water).

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 10°C/min) to detect volatile impurities .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., CHNO requires C 54.52%, H 10.67%, N 21.21%) .

Advanced Research Questions

Q. What strategies can be employed to resolve enantiomeric impurities in this compound synthesis, and how is enantiomeric excess quantified?

- Chiral Resolution :

- Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to separate enantiomers (resolution factor >1.5) .

- Derivatization : React with Mosher’s acid chloride (R-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride) and analyze F NMR splitting patterns .

Q. How does the reactivity of this compound compare to its structural analogs in nucleophilic substitution reactions?

- Comparative Reactivity :

- Aminomethyl Group : Exhibits higher nucleophilicity than 3-hydroxypiperidine due to the electron-donating amine moiety, enabling efficient alkylation or acylation (e.g., reaction with benzyl bromide yields >85% product under mild conditions) .

- Steric Effects : The hydroxypiperidine ring restricts accessibility to the amine in bulky electrophiles, requiring polar aprotic solvents (e.g., DMF) for optimal reactivity .

Q. What in vitro models are suitable for evaluating the biological activity of this compound derivatives, and how are structure-activity relationships (SAR) established?

- Biological Assays :

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent to measure IC values .

- Cell-Based Models : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays (48-hour exposure, EC typically >100 µM for non-toxic derivatives) .

- SAR Workflow :

Scaffold Modification : Introduce substituents (e.g., methyl, fluorine) at the aminomethyl or hydroxyl positions.

Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability in liver microsomes .

Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Key Considerations for Data Interpretation

- Contradictions in Synthetic Yields : Discrepancies in reported yields (e.g., 60–90% for reductive amination) may arise from catalyst purity or solvent drying protocols .

- Spectroscopic Ambiguities : Overlapping C NMR signals for C3 and C5 carbons require 2D techniques (HSQC, HMBC) for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.